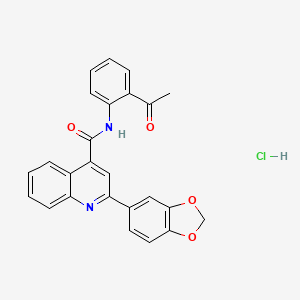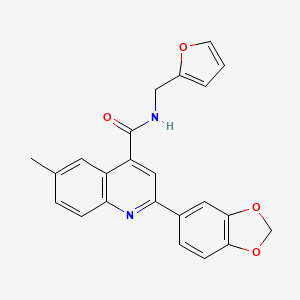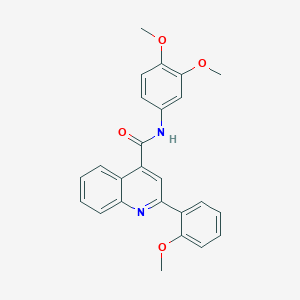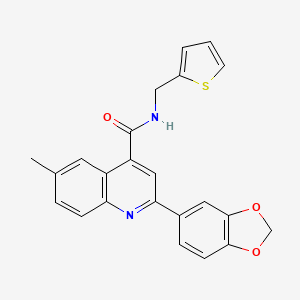![molecular formula C22H23ClN4O B4162350 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4162350.png)
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
Vue d'ensemble
Description
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline, also known as TAK-632, is a synthetic compound that belongs to the class of quinoline derivatives. It has been the subject of extensive research due to its potential therapeutic applications in the treatment of various diseases, including cancer.
Mécanisme D'action
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline exerts its anticancer effects by inhibiting the activity of RAF, MEK, and ERK kinases. RAF kinase is an upstream activator of the MEK/ERK signaling pathway, which plays a critical role in cancer cell growth and survival. Inhibition of RAF kinase by 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline leads to the suppression of the MEK/ERK signaling pathway, which results in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been shown to have potent anticancer activity against a wide range of cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as an anticancer drug. However, one of the limitations of 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is its potential toxicity, which may limit its clinical use.
Orientations Futures
There are several potential future directions for research on 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Another potential direction is to investigate its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Finally, further research is needed to elucidate the precise mechanism of action of 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline and to identify potential biomarkers that may predict response to treatment.
Applications De Recherche Scientifique
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the activity of several kinases that play a critical role in cancer cell growth and survival, including RAF, MEK, and ERK. Inhibition of these kinases leads to the suppression of cancer cell proliferation and induction of apoptosis.
Propriétés
IUPAC Name |
(8-chloro-2-pyridin-4-ylquinolin-4-yl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-2-10-26-11-13-27(14-12-26)22(28)18-15-20(16-6-8-24-9-7-16)25-21-17(18)4-3-5-19(21)23/h3-9,15H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVVWLNWHVZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162272.png)
![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162276.png)
![1-[4-(4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4162284.png)





![6-bromo-2-(4-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162337.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B4162381.png)
![2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162384.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4162391.png)